4-Hydroxy-2-methylbenzenesulfonamide
Description
4-Hydroxy-2-methylbenzenesulfonamide is an organic compound with the molecular formula C7H9NO3S. It is a derivative of benzenesulfonamide, characterized by the presence of a hydroxyl group and a methyl group on the benzene ring.
Properties
IUPAC Name |
4-hydroxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-5-4-6(9)2-3-7(5)12(8,10)11/h2-4,9H,1H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKITWMQXQPWGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80664048 | |
| Record name | 4-Hydroxy-2-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80664048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23202-51-9 | |
| Record name | 4-Hydroxy-2-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23202-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80664048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-hydroxy-2-methylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia to yield the sulfonamide .
Industrial Production Methods: Industrial production of 4-Hydroxy-2-methylbenzenesulfonamide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-hydroxy-2-methylbenzoic acid.
Reduction: Formation of 4-hydroxy-2-methylbenzenamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research has explored its use in developing new anticancer and antimicrobial agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby affecting processes like pH regulation and ion transport in cells . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Hydroxybenzenesulfonamide: Lacks the methyl group, which may affect its reactivity and biological activity.
2-Methylbenzenesulfonamide: Lacks the hydroxyl group, which can influence its solubility and interaction with biological targets.
Uniqueness: 4-Hydroxy-2-methylbenzenesulfonamide is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups can enhance its solubility, reactivity, and ability to interact with specific molecular targets, making it a valuable compound for various applications .
Biological Activity
4-Hydroxy-2-methylbenzenesulfonamide, also known as sulfanilamide, is a compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound exhibits significant interactions with various enzymes and proteins. One of its primary roles is as an inhibitor of carbonic anhydrase , an enzyme crucial for regulating pH and bicarbonate levels in biological systems. The compound binds to the active site of carbonic anhydrase, thus inhibiting its function and affecting physiological processes such as respiration and ion transport.
Table 1: Key Biochemical Interactions
| Interaction Target | Type of Interaction | Biological Effect |
|---|---|---|
| Carbonic Anhydrase | Competitive inhibition | Decreased bicarbonate production |
| MAPK/ERK Pathway | Modulation | Influences cell growth and differentiation |
| Transcription Factors | Regulatory interaction | Alters gene expression related to oxidative stress |
Cellular Effects
The compound's influence extends to various cellular processes, including cell signaling pathways and gene expression modulation. Research indicates that it can affect the MAPK/ERK pathway, which is vital for cell growth and differentiation. Additionally, this compound has been shown to alter the expression of genes associated with oxidative stress and apoptosis, impacting cell survival.
Molecular Mechanisms
At the molecular level, the mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound inhibits enzymes by binding to their active sites, leading to reduced catalytic activity.
- Gene Expression Modulation : It interacts with transcription factors that regulate gene expression, influencing cellular responses to stress.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Binds to active sites of enzymes like carbonic anhydrase |
| Gene Expression Modulation | Affects transcription factors influencing oxidative stress responses |
Metabolic Pathways
Metabolically, this compound undergoes phase I and phase II reactions primarily in the liver. Phase I reactions involve oxidation and hydroxylation, while phase II reactions typically involve conjugation with glucuronic acid or sulfate. These processes enhance the compound's water solubility for excretion.
Case Studies
Several studies have explored the biological activities of this compound:
- Antimicrobial Activity : A study demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
- Carbonic Anhydrase Inhibition : Research focused on its role as a carbonic anhydrase inhibitor showed promising results in managing conditions related to acid-base balance disturbances .
- Oxidative Stress Response : Another investigation highlighted how the compound modulates oxidative stress-related gene expression, indicating its potential in therapeutic strategies for oxidative stress-related diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
